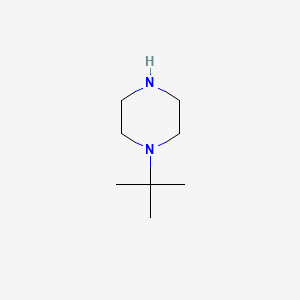1-Tert-butylpiperazine
CAS No.: 38216-72-7
Cat. No.: VC2003895
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38216-72-7 |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 1-tert-butylpiperazine |
| Standard InChI | InChI=1S/C8H18N2/c1-8(2,3)10-6-4-9-5-7-10/h9H,4-7H2,1-3H3 |
| Standard InChI Key | PVMNSAIKFPWDQG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1CCNCC1 |
| Canonical SMILES | CC(C)(C)N1CCNCC1 |
Introduction
Chemical Structure and Identification
1-Tert-butylpiperazine features a six-membered piperazine ring with a tert-butyl group selectively attached to one nitrogen atom, leaving the second nitrogen unsubstituted. This structural arrangement provides the molecule with distinctive chemical properties and reactivity patterns.
Table 1: Identification Parameters of 1-Tert-butylpiperazine
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂ |
| CAS Registry Number | 38216-72-7 |
| European Community (EC) Number | 630-932-9 |
| IUPAC Name | 1-(tert-butyl)piperazine |
| Alternative Names | N-tert-Butylpiperazine, N-t-Butylpiperazine |
| InChIKey | PVMNSAIKFPWDQG-UHFFFAOYSA-N |
The compound exists in various forms, including as a free base and as salts such as the dihydrochloride (C₈H₂₀Cl₂N₂) .
Physical and Chemical Properties
1-Tert-butylpiperazine possesses several notable physical and chemical properties that influence its behavior in chemical reactions and its potential applications.
Table 2: Physical and Chemical Properties
The presence of both a secondary amine (unsubstituted nitrogen) and a tertiary amine (tert-butyl substituted nitrogen) in the molecule creates an interesting reactivity profile, with the secondary amine typically being more nucleophilic and reactive in many chemical transformations .
Structural Derivatives and Related Compounds
1-Tert-butylpiperazine is structurally related to several important compounds that appear frequently in organic synthesis and pharmaceutical development.
Table 3: Related Compounds
| Compound | Molecular Formula | Relationship to 1-Tert-butylpiperazine | CAS Number |
|---|---|---|---|
| 1-tert-Butylpiperazine dihydrochloride | C₈H₂₀Cl₂N₂ | Salt form with two HCl molecules | 110469-59-5 |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | Contains BOC protecting group instead of direct tert-butyl | 57260-71-6 |
| Di-tert-butyl piperazine-1,4-dicarboxylate | C₁₄H₂₆N₂O₄ | BOC protection at both nitrogens | 76535-75-6 |
The distinction between 1-Tert-butylpiperazine and tert-Butyl piperazine-1-carboxylate (BOC-piperazine) is particularly important. While 1-Tert-butylpiperazine has a direct carbon-nitrogen bond between the tert-butyl group and the piperazine nitrogen, BOC-piperazine features a carbamate linkage that serves as a protecting group in organic synthesis .
| Hazard Statement | Classification Percentage | Description |
|---|---|---|
| H314 | 97.8% | Causes severe skin burns and eye damage |
| H400 | 97.8% | Very toxic to aquatic life |
Hazard Classes and Categories:
-
Skin Corrosion/Irritation: Category 1B (97.8%)
-
Hazardous to the Aquatic Environment (Acute): Category 1 (97.8%)
These classifications indicate that 1-Tert-butylpiperazine is both corrosive to human tissue and presents environmental hazards, particularly to aquatic ecosystems. Proper personal protective equipment, handling protocols, and disposal methods are essential when working with this compound .
Comparative Analysis with Similar Compounds
The piperazine scaffold appears in numerous compounds with varying substitution patterns. The tert-butyl group in 1-Tert-butylpiperazine creates distinct properties compared to other alkylated piperazines.
Table 5: Comparison with Related Piperazine Derivatives
| Compound Type | Key Characteristics | Primary Differences from 1-Tert-butylpiperazine |
|---|---|---|
| Unsubstituted Piperazine | Two secondary amines | Less steric hindrance, more reactive |
| BOC-Protected Piperazines | Carbamate protecting group | Different reactivity, removable under specific conditions |
| Dialkylated Piperazines | Substitution at both nitrogens | Different reactivity profile, often more lipophilic |
The bulky tert-butyl group in 1-Tert-butylpiperazine creates steric hindrance around one nitrogen, affecting its reactivity and potentially its binding characteristics in biological systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume